d5-Linalool

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution Assay

d5-Linalool (CAS 159592-39-9, C10H13D5O, MW 159.28) is a stable isotope-labeled analogue of the monoterpene alcohol linalool, wherein five hydrogen atoms are replaced by deuterium. It is primarily employed as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of linalool via GC-MS or LC-MS.

Molecular Formula C10H18O
Molecular Weight 159.28 g/mol
Cat. No. B12374167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named5-Linalool
Molecular FormulaC10H18O
Molecular Weight159.28 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O)C
InChIInChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i4D3,8D2
InChIKeyCDOSHBSSFJOMGT-JVWKMBIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d5-Linalool: The Deuterated Internal Standard for Precise Linalool Quantification in Complex Matrices


d5-Linalool (CAS 159592-39-9, C10H13D5O, MW 159.28) is a stable isotope-labeled analogue of the monoterpene alcohol linalool, wherein five hydrogen atoms are replaced by deuterium . It is primarily employed as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of linalool via GC-MS or LC-MS [1]. Its near-identical physicochemical properties to the native analyte, combined with a distinct +5 Da mass shift, enable precise correction for matrix effects and sample preparation variability .

Why Unlabeled Linalool or d3/d6 Analogs Cannot Substitute for d5-Linalool in Analytical Workflows


Generic substitution of d5-Linalool with unlabeled linalool or other deuterated analogs (e.g., d3, d6) is analytically unsound. Unlabeled linalool cannot serve as an internal standard due to co-elution and identical mass, precluding accurate matrix effect correction [1]. While d3-Linalool offers a smaller mass shift (+3 Da), its signal may overlap with the natural M+2 or M+3 isotopic envelope of unlabeled linalool in complex matrices, reducing quantification accuracy . Conversely, d6-Linalool, though providing greater mass separation, may exhibit differential chromatographic retention due to increased deuterium content, potentially violating the isotopologue co-elution requirement central to SIDA . d5-Linalool strikes an optimal balance: a +5 Da shift ensures baseline resolution from the analyte's isotopic envelope while maintaining near-identical physicochemical behavior .

Quantitative Differentiation of d5-Linalool Against Alternatives: Evidence-Based Procurement Guide


Mass Shift Advantage: d5 (+5 Da) vs. d3 (+3 Da) for Baseline MS Resolution

d5-Linalool provides a +5 Da mass shift relative to unlabeled linalool, compared to only +3 Da for the d3 analog . This larger mass difference ensures complete baseline separation from the analyte's natural M+2 and M+3 isotopic peaks, which can be significant in complex matrices like essential oils or biological fluids . The +5 Da shift reduces the risk of isotopic crosstalk in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, enhancing quantitative accuracy at trace levels [1].

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution Assay

Purity and Isotopic Enrichment: d5-Linalool vs. Non-Isotopic Internal Standards

Commercial d5-Linalool is supplied with a purity of ≥95% (chemical) and isotopic enrichment >98% for the d5 isotopologue . In contrast, non-isotopic internal standards like 2,4,5-trimethylthiazole, while often pure, do not share the identical physicochemical properties of linalool, leading to differential extraction recovery and ionization efficiency in MS [1]. This disparity compromises the accuracy of matrix effect correction, particularly in headspace or liquid-liquid extraction workflows [1].

Quality Control Reference Materials Analytical Method Validation

Matrix Effect Correction Efficiency: SIDA with d5-Linalool vs. External Calibration

In a validated SPME/SIDA method for beer analysis, use of a deuterated linalool internal standard (d2-analog) enabled accurate quantification of linalool enantiomers independent of headspace sampling parameters (e.g., exposure time, ionic strength) [1]. By extension, d5-Linalool offers equivalent or superior matrix effect correction due to its identical physicochemical profile. In contrast, external calibration without an isotopologue internal standard requires extensive matrix-matched calibration to achieve comparable accuracy, which is time-consuming and impractical for diverse sample types [1].

Food Analysis Flavor Chemistry Method Validation

Optimal Use Cases for d5-Linalool in Analytical and Metabolic Research


Accurate Quantification of Linalool in Beverage and Food Matrices

d5-Linalool is ideally suited as an internal standard for SIDA in GC-MS or LC-MS analysis of linalool in complex matrices like beer, wine, essential oils, and fruit juices [1]. Its +5 Da mass shift ensures unambiguous detection and correction for matrix-induced ion suppression/enhancement, enabling precise determination of enantiomeric ratios and trace-level concentrations critical for flavor profiling and quality control [1].

Metabolic Tracing of Linalool Biotransformation in Plant Tissues

d5-Linalool serves as a regioselective tracer for investigating stereoselective oxygenation and glycosylation pathways in plants. As demonstrated in Vitis vinifera grape berry studies, d5-(3R/S)-linalool enables the elucidation of enzymatic conversion to linalool oxides and diendiols via enantioselective multidimensional GC-MS [2]. The deuterium label allows unambiguous differentiation between substrate-derived metabolites and endogenous pools, a capability not possible with unlabeled linalool [2].

Method Validation and Quality Assurance in Flavor and Fragrance Industry

Procurement of d5-Linalool supports rigorous method validation protocols required for ISO/IEC 17025 accreditation in flavor analysis laboratories. Its high isotopic purity (>98% d5) and documented physicochemical properties (MW 159.28, density 0.859 g/cm³) ensure consistent performance across instruments and laboratories . This reduces batch-to-batch variability in internal standard response, a common issue with non-isotopic alternatives [1].

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